N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide

Description

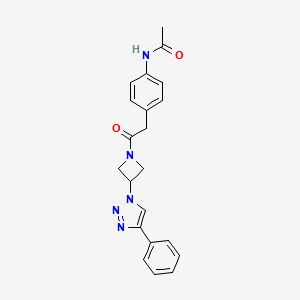

The compound N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide features a phenyl-triazole-azetidine core linked to an acetamide group. This structure combines a rigid 4-membered azetidine ring with a 1,2,3-triazole moiety, which is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-16(8-10-18)11-21(28)25-12-19(13-25)26-14-20(23-24-26)17-5-3-2-4-6-17/h2-10,14,19H,11-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEICGYYMFUZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Given its structural similarity to other heterocyclic compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Other heterocyclic compounds have been reported to influence a broad range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more

Biological Activity

N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the azetidine ring and the incorporation of the triazole moiety. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the presence of key functional groups and the integrity of the compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar triazole structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| N-(4-(...)) | P. mirabilis | 8 µg/mL |

Anticancer Activity

Research has indicated that compounds similar to N-(4-(2-oxo...)) exhibit anticancer properties through various mechanisms. These include inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, studies on azetidine derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15 |

| Compound D | HT-29 | 20 |

| N-(4-(...)) | A549 (lung cancer) | 12 |

The biological activity of N-(4-(2-oxo...)) is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.

- Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.

- DNA Interaction : Similar compounds have been shown to interact with DNA, causing strand breaks that lead to apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of triazole-containing compounds for their antibacterial properties against resistant strains. The study found that modifications in the azetidine ring significantly enhanced antibacterial activity, suggesting that structural optimization is crucial for developing effective antimicrobial agents .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Triazole-Acetamide Derivatives

*Calculated based on molecular formula.

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, a classical method for β-lactam (azetidinone) synthesis, involves the cycloaddition of ketenes with imines. For non-lactam azetidines, modifications are required. For example, substituting the ketene precursor with a chloroenamine derivative enables the formation of azetidine via intramolecular nucleophilic displacement. A representative protocol involves:

- Generating a ketene from acetyl chloride using triethylamine.

- Reacting the ketene with a Schiff base (imine) derived from 3-aminopropanol and benzaldehyde.

- Cyclizing at −78°C to yield the azetidine framework.

This method, while efficient for β-lactams, requires tailored imine substrates to avoid lactamization.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a versatile route to azetidines. Using a Grubbs II catalyst, a diene precursor such as N-allyl-3-butenamine undergoes cyclization to form the azetidine ring. Key advantages include functional group tolerance and stereochemical control. For instance, a 2016 study achieved an 82% yield using 5 mol% Grubbs II in dichloromethane at 40°C.

Formation of the Ethyl-Oxo-Acetamide Side Chain

The ethyl-oxo-acetamide linker connects the azetidine-triazole complex to the phenyl ring.

Nucleophilic Acylation

- Bromoacetylation : Reacting the azetidine-triazole intermediate with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C forms the bromoethyl adduct.

- Amine Coupling : Treating 4-aminophenylacetamide with the bromoethyl intermediate in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C installs the ethyl-oxo bridge.

Reductive Amination

An alternative approach employs reductive amination:

- Condensing 4-aminoacetophenone with the azetidine-triazole derivative using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Acetylating the resulting secondary amine with acetic anhydride in 1,4-dioxane.

Final Acetylation and Purification

The terminal acetamide group is introduced via acetylation:

- Acetic Anhydride Treatment : Stirring the primary amine intermediate with acetic anhydride (2 eq) and pyridine (1 eq) in dichloromethane at room temperature for 2 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pure product, as validated by LC-MS and NMR data.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

- Azetidine Stability : The four-membered ring’s strain necessitates mild conditions during triazole formation to prevent ring-opening.

- Click Chemistry Efficiency : Cu(I) catalysts accelerate triazole formation but require rigorous oxygen exclusion to avoid Cu(II) deactivation.

- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilic acylation rates but complicate purification.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

- Reacting an azide (e.g., 2-azido-N-phenylacetamide derivatives) with a terminal alkyne (e.g., propargyl ethers or azetidine-containing alkynes) .

- Using Cu(OAc)₂ or CuSO₄/Na ascorbate as catalysts in a t-BuOH/H₂O solvent system .

- Purification via recrystallization (ethanol) and monitoring by TLC (hexane:EtOAc = 8:2) .

Example Reaction Conditions Table

| Component | Details | Reference |

|---|---|---|

| Catalyst | Cu(OAc)₂ (10 mol %) | |

| Solvent | t-BuOH:H₂O (3:1) | |

| Reaction Time | 6–8 hours at room temperature | |

| Purification | Ethanol recrystallization |

Q. What spectroscopic techniques are used to confirm its structure and purity?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR Spectroscopy : Confirms regioselectivity of triazole formation (e.g., 1H NMR singlet at δ ~8.4 ppm for triazole proton) and substituent positions .

- Mass Spectrometry : Validates molecular weight (e.g., HRMS [M+H]⁺ with <1 ppm error) .

Q. What are the compound’s critical structural features influencing its reactivity?

- The 1,2,3-triazole ring (from CuAAC) enhances metabolic stability and hydrogen-bonding potential .

- The azetidine ring introduces conformational rigidity, potentially improving target binding .

- The acetamide moiety participates in hydrophobic interactions and serves as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Dynamic Effects : Variable-temperature NMR to assess rotational barriers (e.g., amide bond rotation) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX/ORTEP) resolves ambiguities in regiochemistry or stereochemistry .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize CuAAC reaction yields for this compound?

- Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI vs. CuSO₄/ascorbate) to minimize side reactions .

- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility vs. aqueous systems for ease of purification .

- Microwave Assistance : Reduce reaction time (e.g., 1–2 hours vs. 6–8 hours) while maintaining regioselectivity .

Q. How can computational modeling predict its pharmacological interactions?

- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to targets (e.g., kinases or GPCRs) .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales (GROMACS/AMBER) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

Q. What experimental designs address low yields during recrystallization?

- Solvent Gradient Screening : Test mixed solvents (e.g., EtOAc:hexane, DCM:MeOH) to optimize crystal growth .

- Seeding : Introduce pre-formed crystals to induce nucleation .

- pH Control : Adjust pH for amphoteric compounds (e.g., using acetic acid/NaHCO₃) .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Analog Synthesis : Modify substituents on the phenyl (e.g., nitro, methoxy) or azetidine rings .

- Biological Assays : Test analogs for antimicrobial (MIC assays) or anticancer (MTT assays) activity .

- Metabolic Stability : Use liver microsomes to assess triazole ring resistance to oxidative degradation .

Data Contradiction Analysis

Q. Discrepancies observed between theoretical and experimental LogP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.